molecular formula C9H16O3 B2810598 Methyl 2-acetyl-3,3-dimethylbutanoate CAS No. 2503207-80-3

Methyl 2-acetyl-3,3-dimethylbutanoate

Cat. No.: B2810598
CAS No.: 2503207-80-3
M. Wt: 172.224
InChI Key: ZQZMCUQDKLZCBS-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-3,3-dimethylbutanoate is a branched-chain ester characterized by a methyl ester group, an acetyl substituent at the C2 position, and two methyl groups at the C3 position. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical synthesis and ligand-receptor interactions. Its 3,3-dimethyl substitution enhances steric bulk, which is critical for binding to biological targets such as cannabinoid receptors (CB1R) .

Properties

IUPAC Name

methyl 2-acetyl-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6(10)7(8(11)12-5)9(2,3)4/h7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZMCUQDKLZCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503207-80-3
Record name methyl 2-acetyl-3,3-dimethylbutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-3,3-dimethylbutanoate typically involves esterification reactions. One common method is the reaction of 2-acetyl-3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetyl-3,3-dimethylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-acetyl-3,3-dimethylbutanoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Compound Ester Group C2 Substituent C3 Substituents Key Applications Potency/Reactivity Notes
This compound Methyl Acetyl 3,3-dimethyl Pharmaceuticals, receptor ligands High CB1R potency
Ethyl 2-acetyl-3-methylbutanoate Ethyl Acetyl 3-methyl Intermediate for ketone APIs Lower steric hindrance
(R)-Methyl 2-amino-3,3-dimethylbutanoate HCl Methyl Amino 3,3-dimethyl Peptide synthesis, chiral intermediates Basic, H-bond donor
Ethyl 2-bromo-3,3-dimethylbutanoate Ethyl Bromo 3,3-dimethyl Alkylation reactions High electrophilicity
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Methyl Trifluoroethylamino 3,3-dimethyl Metabolic-resistant ligands Enhanced stability

Biological Activity

Methyl 2-acetyl-3,3-dimethylbutanoate is a compound of significant interest in various fields, including organic chemistry, biology, and pharmaceuticals. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is an ester derived from the reaction of 2-acetyl-3,3-dimethylbutanoic acid with methanol. Its molecular formula is C9H16O3C_9H_{16}O_3, and it possesses distinct functional groups that contribute to its reactivity and biological properties.

Biological Activities

The biological activities of this compound have been investigated in several studies. Key findings include:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi.
  • Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that may be beneficial in treating inflammatory diseases .
  • Cytoprotective Properties : this compound has shown promise in protecting cells from oxidative stress and damage. This cytoprotective action is particularly relevant in contexts such as neuroprotection and gastrointestinal health .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Enzyme Interaction : The compound can interact with enzymes involved in metabolic pathways. For example, it may inhibit enzymes that catalyze the synthesis of inflammatory mediators.
  • Cell Signaling Pathways : It has been observed to influence signaling pathways such as NF-kB and MAPK, which are crucial for regulating inflammation and cell survival .
  • Hydrolysis : The ester bond can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in various biochemical processes within cells.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is provided below:

Compound NameBiological ActivityNotes
Methyl 3,3-dimethyl-2-methylenebutanoateAntimicrobialSimilar structure but different reactivity
Methyl (2S)-2-amino-3,3-dimethylbutanoateCytoprotectiveExhibits neuroprotective effects
Methyl 2-acetamido-3,3-dimethylbutanoateAnti-inflammatoryShows potential as a therapeutic agent

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics.
  • Research on Inflammation : Another study investigated the anti-inflammatory effects of this compound in a mouse model of colitis. Results showed a reduction in colonic inflammation markers when treated with this compound compared to control groups .

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